molecular formula C7H6BrNO3 B1267827 2-(5-Bromopyridin-2-yl)oxyacetic acid CAS No. 79674-66-1

2-(5-Bromopyridin-2-yl)oxyacetic acid

Cat. No.: B1267827
CAS No.: 79674-66-1
M. Wt: 232.03 g/mol
InChI Key: XJUFARLLBCMIAD-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-2-yl)oxyacetic acid is a chemical compound with the molecular formula C7H6BrNO3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromine atom attached to the pyridine ring, which is further connected to an acetic acid moiety through an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-2-yl)oxyacetic acid typically involves the bromination of 2-hydroxypyridine followed by the introduction of the acetic acid group. One common method includes the following steps:

    Bromination: 2-Hydroxypyridine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to yield 5-bromo-2-hydroxypyridine.

    Esterification: The brominated product is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the ester intermediate.

    Hydrolysis: The ester intermediate is hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-2-yl)oxyacetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of dehalogenated products.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-(5-Bromopyridin-2-yl)oxyacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-2-yl)oxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the acetic acid moiety play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Iodopyridin-2-yl)oxyacetic acid
  • 2-(5-Chloropyridin-2-yl)oxyacetic acid
  • 2-(5-Fluoropyridin-2-yl)oxyacetic acid

Uniqueness

2-(5-Bromopyridin-2-yl)oxyacetic acid is unique due to the presence of the bromine atom, which imparts specific reactivity and binding properties. Compared to its analogs with different halogens, the bromine derivative often exhibits distinct chemical behavior and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(5-bromopyridin-2-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c8-5-1-2-6(9-3-5)12-4-7(10)11/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUFARLLBCMIAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30307296
Record name [(5-Bromopyridin-2-yl)oxy]acetic acid
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Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79674-66-1
Record name 2-[(5-Bromo-2-pyridinyl)oxy]acetic acid
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Record name NSC 190660
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Record name NSC190660
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Record name [(5-Bromopyridin-2-yl)oxy]acetic acid
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Record name 2-[(5-bromopyridin-2-yl)oxy]acetic acid
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